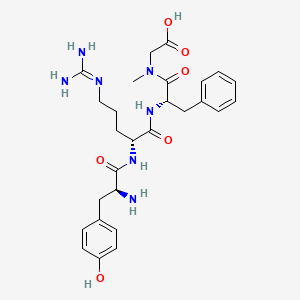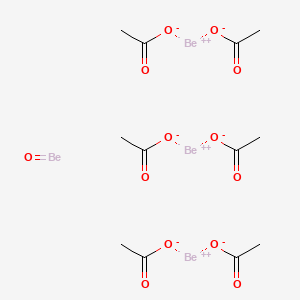
Triberyllium;oxoberyllium;hexaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triberyllium;oxoberyllium;hexaacetate is a complex compound that combines beryllium with acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triberyllium;oxoberyllium;hexaacetate typically involves the reaction of beryllium salts with acetic acid under controlled conditions. The process may include:
Dissolution of beryllium salts: Beryllium chloride or beryllium nitrate is dissolved in water or an appropriate solvent.
Addition of acetic acid: Acetic acid is added to the solution, leading to the formation of beryllium acetate complexes.
Controlled heating: The mixture is heated under reflux to promote the formation of the desired compound.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
Triberyllium;oxoberyllium;hexaacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions may lead to the formation of lower oxidation state beryllium compounds.
Substitution: Acetate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, phosphines.
Major Products Formed
Oxidation: Beryllium oxide (BeO).
Reduction: Beryllium hydride (BeH2).
Substitution: Various beryllium-ligand complexes.
Aplicaciones Científicas De Investigación
Triberyllium;oxoberyllium;hexaacetate has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique thermal and mechanical properties.
Chemistry: Serves as a precursor for synthesizing other beryllium compounds.
Biology and Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings and catalysts.
Mecanismo De Acción
The mechanism of action of triberyllium;oxoberyllium;hexaacetate involves its interaction with molecular targets through coordination chemistry. The acetate groups facilitate the binding of the compound to various substrates, leading to specific chemical transformations. The pathways involved may include:
Coordination with metal centers: Enhancing catalytic activity.
Interaction with biological molecules: Potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Beryllium acetate: Similar in structure but lacks the complexity of triberyllium;oxoberyllium;hexaacetate.
Beryllium oxide: A simpler oxide form with different properties.
Beryllium chloride: A halide with distinct reactivity.
Uniqueness
This compound is unique due to its combination of beryllium and acetate groups, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C12H18Be4O13 |
|---|---|
Peso molecular |
406.31 g/mol |
Nombre IUPAC |
triberyllium;oxoberyllium;hexaacetate |
InChI |
InChI=1S/6C2H4O2.4Be.O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;;3*+2;/p-6 |
Clave InChI |
VYIZJZMLYNXJHT-UHFFFAOYSA-H |
SMILES canónico |
[Be+2].[Be+2].[Be+2].[Be]=O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
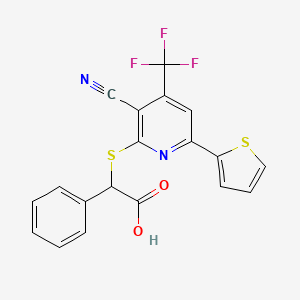
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
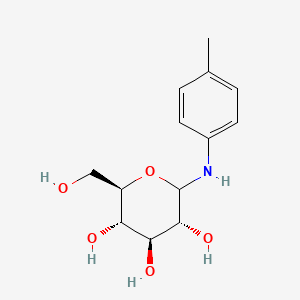
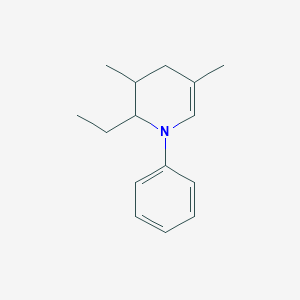
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
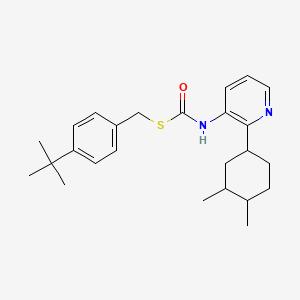
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
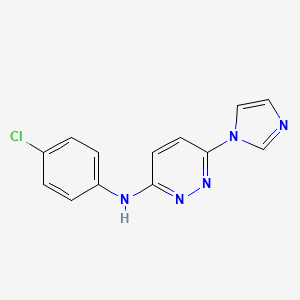
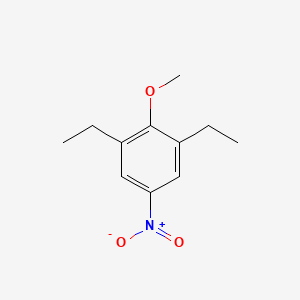
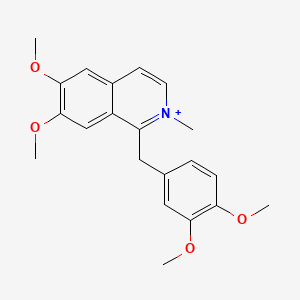
![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)
